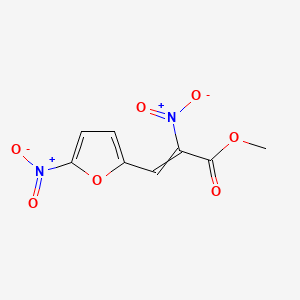
2-Propenoic acid, 2-nitro-3-(5-nitro-2-furanyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-nitro-3-(5-nitro-2-furanyl)-, methyl ester is a chemical compound with the molecular formula C8H6N2O7 and a molecular weight of 242.14 g/mol . This compound is known for its unique structure, which includes a nitro group and a furan ring, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-nitro-3-(5-nitro-2-furanyl)-, methyl ester typically involves the nitration of 2-furylacrylic acid followed by esterification. The nitration process requires the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the furan ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-nitro-3-(5-nitro-2-furanyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or sulfonated furan derivatives.
Scientific Research Applications
2-Propenoic acid, 2-nitro-3-(5-nitro-2-furanyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-nitro-3-(5-nitro-2-furanyl)-, methyl ester involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to oxidative stress and potential cell death. The furan ring can also interact with biological macromolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 2-nitro-3-(5-nitro-2-furanyl)-, ethyl ester
- 2-Propenoic acid, 2-nitro-3-(5-nitro-2-furanyl)-, propyl ester
- 2-Propenoic acid, 2-nitro-3-(5-nitro-2-furanyl)-, butyl ester
Uniqueness
Compared to its similar compounds, 2-Propenoic acid, 2-nitro-3-(5-nitro-2-furanyl)-, methyl ester is unique due to its specific ester group, which can influence its reactivity and solubility. The presence of the methyl ester group can also affect the compound’s interaction with biological targets, making it a valuable compound for various research applications .
Properties
CAS No. |
68162-37-8 |
|---|---|
Molecular Formula |
C8H6N2O7 |
Molecular Weight |
242.14 g/mol |
IUPAC Name |
methyl 2-nitro-3-(5-nitrofuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C8H6N2O7/c1-16-8(11)6(9(12)13)4-5-2-3-7(17-5)10(14)15/h2-4H,1H3 |
InChI Key |
GCDFCMLXPJAPDK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(O1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















